1-Propyl-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFKTHTXOELJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176143 | |
| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21746-40-7, 26714-88-5 | |
| Record name | N-Propylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549 | |
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| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |
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| Record name | 1-propyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Mechanisms of 1 Propyl 1h Pyrrole 2,5 Dione
Established Synthetic Pathways for 1-Propyl-1H-pyrrole-2,5-dione
The most conventional and widely employed method for the synthesis of N-substituted maleimides, including this compound, is a two-step process commencing with the condensation of maleic anhydride (B1165640) with a primary amine, followed by a dehydration step to facilitate ring closure.
Condensation of Maleic Anhydride with Propylamine (B44156) Followed by Dehydration
This classical approach involves the reaction of maleic anhydride with propylamine to form an intermediate, which is subsequently cyclized to yield the desired N-propylmaleimide. ucl.ac.be
The initial step of this synthesis is the acylation of propylamine with maleic anhydride. This reaction is typically carried out in a suitable solvent, such as diethyl ether, at room temperature. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. This nucleophilic acyl substitution reaction results in the formation of N-propylmaleamic acid, a stable intermediate that can often be isolated as a solid precipitate. mdpi.comnih.gov The reaction is generally exothermic and proceeds with high yield. nih.gov
Reaction Scheme for the Formation of N-Propylmaleamic Acid:
| Reactant 1 | Reactant 2 | Product |
| Maleic Anhydride | Propylamine | N-Propylmaleamic Acid |
This table illustrates the key components in the formation of the N-propylmaleamic acid intermediate.
The second and crucial step is the intramolecular cyclization of N-propylmaleamic acid to form the imide ring of this compound. This is achieved through a dehydration reaction, which can be accomplished using various reagents and conditions.
A common and effective method involves heating the N-propylmaleamic acid in the presence of a dehydrating agent such as acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297). ucl.ac.betandfonline.com The acetic anhydride serves as the dehydrating agent, while the sodium acetate acts as a base to facilitate the reaction. tandfonline.com This mixture is typically heated to ensure the completion of the cyclization process. The use of p-toluenesulfonic acid in a mixture of DMF and toluene (B28343) with azeotropic removal of water has also been reported for the cyclization of maleamic acids.
Other reagents that can be employed for the ring closure of maleanilic acids include acetyl chloride/triethylamine and triphenylphosphine/bromotrichloromethane. iosrjournals.org
Common Dehydrating Agents and Catalysts for Imidization:
| Dehydrating Agent | Catalyst |
| Acetic Anhydride | Sodium Acetate |
| Acetic Anhydride | Fused Potassium Acetate |
| Trifluoroacetic Anhydride | None |
This interactive table showcases prevalent reagents used in the cyclodehydration of the maleamic acid intermediate.
Amidrazone-Based Synthesis and Potential for 1-Propyl Derivatives
A more recent and specialized approach to the synthesis of 1H-pyrrole-2,5-dione derivatives involves the use of amidrazones. Research has demonstrated the synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comresearchgate.netnih.gov This reaction has been shown to exclusively form the 1H-pyrrole-2,5-dione derivatives, irrespective of the reaction conditions, suggesting that the 2,3-dimethylmaleic anhydride facilitates this specific reaction course. mdpi.com
While the existing literature primarily focuses on N-aryl or other complex N-substituents derived from the amidrazone structure, this methodology holds significant potential for the synthesis of N-alkyl derivatives like this compound. By selecting an appropriate N3-propyl-substituted amidrazone, it is theoretically plausible to generate the corresponding N-propyl-pyrrole-2,5-dione. This pathway offers a unique route to N-substituted maleimides and could be an area for further synthetic exploration.
Alternative Synthetic Routes and Innovations
Beyond the classical methods, several innovative approaches for the synthesis of N-substituted maleimides have been developed, aiming for improved yields, milder reaction conditions, and greater substrate scope.
One such innovative method involves a modified Mitsunobu reaction. This high-yielding synthesis of N-alkyl maleimides utilizes a primary alcohol and maleimide (B117702) as starting materials. ucl.ac.be This approach is particularly useful for synthesizing N-alkylmaleimides that may be challenging to produce via the traditional condensation method.
Palladium-catalyzed reactions have also emerged as a powerful tool for maleimide synthesis. For instance, an efficient palladium-catalyzed cyclization of alkynes with isocyanides has been developed, providing a broad range of polysubstituted maleimide derivatives under mild conditions. know-todays-news.com
Furthermore, the use of novel catalytic systems is being explored to enhance the efficiency and sustainability of maleimide synthesis. For example, a green and efficient protocol for the synthesis of N-aryl maleimide derivatives has been developed using a magnetic nanocatalyst, which allows for easy separation and reuse of the catalyst.
Reaction Mechanism Elucidation
The formation of this compound from maleic anhydride and propylamine proceeds through a well-defined reaction mechanism.
The initial step is the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl carbons of maleic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the opening of the anhydride ring and the formation of the N-propylmaleamic acid intermediate.
The subsequent cyclodehydration of N-propylmaleamic acid, when using acetic anhydride and sodium acetate, is believed to proceed through the formation of a mixed anhydride intermediate. researchgate.netlew.rostudy.com The N-propylmaleamic acid reacts with acetic anhydride to form a mixed anhydride. The acetate ion, generated from the sodium acetate catalyst, can act as a base to deprotonate the amide nitrogen, increasing its nucleophilicity.
The deprotonated nitrogen then attacks the carbonyl carbon of the former maleic anhydride moiety in an intramolecular fashion. This is followed by the elimination of an acetate ion, leading to the formation of the five-membered imide ring. Computational studies support a two-stage mechanism involving the formation of a mixed anhydride intermediate. lew.ro The cyclization can then proceed via the nucleophilic attack of the amide nitrogen on the carbonyl carbon, ultimately leading to the formation of the stable maleimide ring.
Investigation of Reaction Kinetics and Thermodynamics
The synthesis of N-substituted maleimides, including this compound, typically involves the cyclization of a maleamic acid precursor, which is formed from the reaction of maleic anhydride with a primary amine. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, general principles can be drawn from studies on related N-substituted maleimides.
Kinetic studies on N-aryl maleimide derivatives have shown that they react approximately 2.5 times faster with thiolate substrates compared to their N-alkyl counterparts. mdpi.com This suggests that the nature of the substituent on the nitrogen atom significantly influences the reactivity of the maleimide ring. mdpi.com For the synthesis reaction itself, which is often a dehydration/cyclization of the maleamic acid intermediate, the reaction rate is heavily dependent on temperature and the presence of a dehydrating agent. The conversion of the intermediate thio-succinimide conjugate to the final isomeric thio-succinamic acids has been observed to occur almost instantaneously in some cases. mdpi.com
Thermodynamic considerations for the synthesis primarily relate to the equilibrium between the maleamic acid precursor and the cyclized imide product. The reaction is a condensation reaction that releases a molecule of water. Le Chatelier's principle suggests that the removal of water, often achieved by using dehydrating agents like acetic anhydride or by azeotropic distillation, drives the reaction toward the formation of the desired this compound.
Influence of Reaction Conditions on Product Yield and Selectivity
The yield and selectivity of this compound synthesis are critically dependent on the chosen synthetic route and the specific reaction conditions employed. Common methods include the cyclocondensation of maleic anhydride with propylamine, followed by dehydration, or variations of the Paal-Knorr synthesis.
Several factors influence the outcome of the synthesis:
Solvent: The choice of solvent is crucial. For the synthesis of N-substituted pyrroles via the Paal-Knorr condensation, polar protic solvents have been found to be favorable. researchgate.net In other methods, solvents such as tetrahydrofuran (B95107) (THF), toluene, chloroform (B151607), diethyl ether, and glacial acetic acid have been successfully used. cibtech.orgmdpi.com The synthesis of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in toluene or chloroform at their boiling points resulted in high yields (75–95%) in a significantly shorter time compared to reactions run at room temperature. mdpi.com
Catalyst: Catalysts can significantly improve reaction rates and yields. The Paal-Knorr synthesis approach for this compound can utilize iodine as a catalyst to achieve moderate yields. Graphene oxide has also been reported as an efficient and recyclable catalyst for Paal-Knorr condensation reactions. researchgate.net For the cyclization of the maleamic acid intermediate, sodium acetate is commonly used in conjunction with acetic anhydride. nih.gov
Temperature: Temperature plays a vital role in reaction kinetics. For instance, a Paal-Knorr synthesis can be conducted at 40°C. The cyclization step involving acetic anhydride is often performed at reflux temperatures. nih.gov As noted, conducting the synthesis of some derivatives at the boiling point of the solvent can drastically reduce reaction time and improve yields. mdpi.com
Reaction Time and Method: Conventional heating methods can require several hours; a Paal-Knorr synthesis may take 6–8 hours. However, alternative energy sources can expedite the process. Microwave-assisted synthesis has been shown to reduce reaction times by 30% while maintaining comparable yields to conventional methods.
The following table summarizes the influence of various reaction conditions on the synthesis of N-substituted pyrrole-2,5-diones based on available research.
| Synthetic Method | Catalyst | Solvent | Temperature | Yield | Reference |
| Paal-Knorr Synthesis | Iodine | Tetrahydrofuran (THF) | 40°C | 50-65% | |
| Maleamic Acid Cyclization | Sodium Acetate | Acetic Anhydride | Reflux | 76% | nih.gov |
| Condensation Reaction | None specified | Toluene or Chloroform | Boiling Point | 75-95% | mdpi.com |
| Condensation Reaction | None specified | Diethyl Ether | Room Temperature | — | mdpi.com |
| Condensation Reaction | None specified | Glacial Acetic Acid | Reflux | — | cibtech.org |
Theoretical and Computational Approaches to Mechanism Study (e.g., DFT)
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, stability, and electronic properties of this compound and related compounds. nih.gov These approaches provide molecular-level insights that complement experimental findings.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G*, have been employed to study N-substituted maleimides. nih.govresearchgate.net Studies on N-(2-nitrophenyl)maleimide have shown that calculated structural parameters, including bond lengths and angles, are in excellent agreement with experimental data obtained from X-ray diffraction. nih.gov Such computational models can accurately predict molecular geometry and explore how substituents on the maleimide ring affect its structural and electronic properties. nih.gov
Key applications of these computational approaches include:
Structural and Electronic Property Analysis: DFT can be used to optimize molecular structures and calculate electronic properties. researchgate.net For N-substituted maleimides, it has been found that the type of substituent (electron-donating or electron-withdrawing) influences the global and local reactivity descriptors of the molecule. nih.gov
Solvent Effects: The influence of the solvent environment on the properties of maleimides can be examined using simulations such as the Polarizable Continuum Model (PCM). researchgate.net
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is a widely used method to calculate and predict the absorption and emission spectra of molecules. researchgate.netrsc.org For maleimide derivatives, calculated maximum absorption and emission wavelengths have shown good agreement with experimental data. researchgate.net This predictive capability is valuable in designing molecules with specific photophysical properties. rsc.org
These theoretical studies provide a deeper understanding of the relationships between molecular structure, reactivity, and properties, guiding the rational design of synthetic strategies and new maleimide derivatives. rsc.org
Chemical Reactivity and Transformation of 1 Propyl 1h Pyrrole 2,5 Dione
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition between a conjugated diene (possessing four pi-electrons) and a dienophile (possessing two pi-electrons) to form a six-membered cyclohexene (B86901) ring. libretexts.orgwikipedia.orgmychemblog.com This reaction is a powerful tool in organic synthesis for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. wikipedia.org
N-propylmaleimide serves as an excellent dienophile in Diels-Alder reactions. The electron-withdrawing nature of the two carbonyl groups in the pyrrole-2,5-dione ring system renders the double bond electron-poor, thereby increasing its reactivity towards electron-rich dienes. libretexts.orgmychemblog.com This electronic configuration lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, which is a key requirement for the reaction to proceed efficiently. youtube.com
The reactivity of N-propylmaleimide has been demonstrated with various dienes. For instance, it readily reacts with conjugated dienes such as trans,trans-2,4-hexadienyl acetate (B1210297) and furan (B31954) derivatives. acs.orgtudelft.nl The reaction with furan is particularly notable as it provides a pathway to 7-oxanorbornene derivatives, which are valuable intermediates in organic synthesis. tudelft.nl The efficiency of the reaction can be influenced by the substitution pattern on the diene; electron-donating groups on the diene generally accelerate the reaction rate. mychemblog.com
Diels-Alder reactions are renowned for their high degree of regio- and stereoselectivity. wikipedia.org When N-propylmaleimide reacts with an asymmetrical diene, the regioselectivity is governed by the electronic properties of the substituents on the diene. The reaction typically proceeds to form the product where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile, often leading to a predominance of one constitutional isomer (e.g., the "ortho" or "para" product). youtube.comyoutube.com
From a stereochemical perspective, the reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com Furthermore, when N-propylmaleimide reacts with cyclic dienes, such as cyclopentadiene, two diastereomeric products can be formed: the endo and the exo adducts. According to the "endo rule," the major product is typically the endo isomer. mychemblog.com This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the N-propylmaleimide in the transition state, which stabilizes the endo pathway over the exo. mychemblog.com However, the exo adduct is often the thermodynamically more stable product, and under conditions of reversibility (e.g., high temperatures), it may become the major product. rsc.org
The rate of Diels-Alder reactions involving N-propylmaleimide can be significantly influenced by the reaction medium. A remarkable acceleration is observed when the reaction is performed "on water," which involves stirring the water-insoluble reactants as a suspension in water. jetir.orgscispace.com This "on-water" effect, described by Sharpless and co-workers, has been demonstrated for the reaction between N-propylmaleimide and trans,trans-2,4-hexadienyl acetate. acs.orgnih.gov The reaction proceeds dramatically faster in an aqueous suspension compared to organic solvents or even neat (solvent-free) conditions. acs.orgscispace.com
This rate enhancement is attributed to the hydrophobic effect, where the nonpolar reactants are driven together to minimize their contact surface with the highly polar water molecules. nih.gov This enforced proximity and favorable orientation at the oil-water interface lowers the activation energy of the reaction.
| Solvent/Condition | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Toluene (B28343) | 144 | 81-82 |
| Methanol | 48 | 81-82 |
| Neat (No Solvent) | 10 | 81-82 |
| On Water | 8 | 81 |
Data sourced from references acs.orgnih.gov.
In addition to water, Lewis acids can also catalyze Diels-Alder reactions by coordinating to one of the carbonyl oxygens of the N-propylmaleimide. This coordination increases the electron-withdrawing character of the dienophile, further lowering its LUMO energy and accelerating the reaction. semanticscholar.org
The Diels-Alder reaction is often reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.org This equilibrium is particularly relevant for adducts formed from furans and maleimides. rsc.orgresearchgate.net The furan-maleimide adducts are characterized by dynamic covalent bonds that can be cleaved under thermal conditions, regenerating the original furan and maleimide (B117702). uliege.be The temperature at which this cycloreversion occurs depends on the specific substituents on the reactants and the stereochemistry of the adduct, with the endo adduct typically reverting at a lower temperature than the more stable exo adduct. rsc.org
This reversible nature is exploited in strategies for the separation and purification of furanic compounds. A target furan can be selectively captured from a complex mixture by reacting it with N-propylmaleimide to form a stable, often crystalline, Diels-Alder adduct. This adduct can be isolated and purified, after which the pure furan can be released by heating the adduct to induce the retro-Diels-Alder reaction. The volatile furan can then be collected, for example, by distillation, leaving the N-propylmaleimide behind. The presence of a nucleophile can also facilitate the retro-Diels-Alder reaction. rsc.org
Michael Addition Reactions
The electron-deficient double bond of N-propylmaleimide is also susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction. This reaction is fundamental to the compound's application in bioconjugation, where a nucleophile adds across the double bond, leading to the formation of a new single bond at the β-carbon relative to the carbonyl groups.
The reaction between a maleimide and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry. axispharm.com N-propylmaleimide and other maleimide derivatives react with exceptional efficiency and selectivity with the thiol side chain of cysteine residues in proteins and peptides. biosyn.com This reaction proceeds via a Michael addition mechanism to form a stable thioether bond (specifically, a thiosuccinimide linkage). axispharm.combiosyn.com
Key features of this conjugation reaction include:
High Selectivity: The reaction is highly chemoselective for thiols over other nucleophilic functional groups found in proteins, such as amines (e.g., lysine (B10760008) side chains), particularly within a pH range of 6.5 to 7.5. axispharm.com At this pH, the thiol group is sufficiently nucleophilic to react rapidly with the maleimide, while amines are typically protonated and less reactive.
Mild Conditions: The conjugation proceeds readily under physiological conditions (aqueous buffer, neutral pH, room temperature), which is crucial for maintaining the structure and function of sensitive biomolecules like proteins. axispharm.com
Efficiency: The reaction is fast and high-yielding, allowing for the rapid and efficient labeling of biomolecules. axispharm.com
This robust conjugation chemistry is widely used for:
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in techniques like fluorescence microscopy and western blotting. axispharm.com
Probe Development: Synthesizing chemical probes to study biological processes. burleylabs.co.uk By attaching a maleimide group to a molecule of interest (e.g., an enzyme inhibitor or a fluorescent reporter), the molecule can be covalently linked to a specific cysteine residue on a target protein.
Biomaterial Functionalization: Immobilizing proteins or peptides onto surfaces, nanoparticles, or hydrogels to create functional biomaterials for applications in diagnostics and therapeutics. axispharm.com
While the resulting thioether bond is generally stable, it can undergo a reverse Michael reaction under certain conditions, particularly at higher pH. Strategies such as hydrolysis of the succinimide (B58015) ring have been developed to create more permanently stable linkages. nih.gov
Nucleophilic Additions to the Maleimide Double Bond
The electron-deficient double bond of 1-Propyl-1H-pyrrole-2,5-dione readily undergoes nucleophilic addition reactions, most notably the Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the maleimide ring.
A prominent example is the thiol-Michael addition reaction. N-propylmaleimide has demonstrated high reactivity in these reactions. In studies comparing various vinyl compounds, N-propylmaleimide exhibited the fastest reaction rate with thiols such as hexanethiol, surpassing other activated alkenes like ethyl vinyl sulfone and diethyl fumarate. kpi.ua This high reactivity is attributed to the significant electrophilicity of the maleimide double bond. The general mechanism for the base-catalyzed thiol-Michael addition is depicted in Figure 1.
Figure 1: General Mechanism of Base-Catalyzed Thiol-Michael Addition to this compound.
Amines are another class of nucleophiles that react with N-substituted maleimides. The reaction can proceed via two main pathways: nucleophilic attack at the double bond or at one of the imide carbonyl groups. The reaction pathway is influenced by factors such as the nature of the amine and the reaction conditions. For instance, reaction with (aminopropyl)triethoxysilane (APTES) has been shown to proceed primarily via amine attack at the olefinic bond of the maleimide. uq.edu.au
Polymerization Reactions and Mechanisms
This compound is a versatile monomer that can undergo various types of polymerization, including homopolymerization, copolymerization, and photoinitiated polymerization.
Homopolymerization and Copolymerization of this compound
N-substituted maleimides, including N-propylmaleimide, can undergo free-radical homopolymerization. Studies on the radical homopolymerization of structurally similar N-n-hexylmaleimide have shown that the polymerization kinetics are influenced by the solvent, with chain transfer to the solvent being a key factor in determining the molecular weight of the resulting polymer. uq.edu.au The homopolymerization of maleimides can be initiated thermally, often using initiators like azobisisobutyronitrile (AIBN), or photochemically. researchgate.netresearchgate.net
In copolymerization, this compound can be copolymerized with a variety of vinyl monomers. The reactivity of the maleimide monomer and the comonomer, as well as the reaction conditions, will determine the composition and structure of the resulting copolymer. For instance, the copolymerization of N-arylmaleimides with vinyl acetate has been investigated, and the reactivity ratios were determined using the Kelen-Tüdős method. nih.gov
Radical Polymerization of N-Propylmaleimide with Vinyl Monomers (e.g., Styrene (B11656), Vinyl Acetate)
The radical copolymerization of N-substituted maleimides with electron-donating vinyl monomers like styrene often leads to the formation of alternating copolymers. This tendency is attributed to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor comonomer. The reactivity ratios for the copolymerization of N-phenylmaleimide with styrene have been extensively studied, and it has been shown that the copolymer composition can be influenced by the solvent and the total monomer concentration. nih.gov
The copolymerization of N-arylmaleimides with vinyl acetate has also been reported to yield copolymers with enhanced thermal stability. nih.gov The reactivity ratios for these systems indicate that the maleimide is generally more reactive than vinyl acetate. nih.gov
Photoinitiated Polymerization Mechanisms
N-substituted maleimides, including this compound, can participate in photoinitiated polymerization, acting as both a monomer and a photoinitiator. kpi.ua In the absence of a dedicated photoinitiator, maleimides can initiate polymerization upon UV exposure, particularly in the presence of electron-donor monomers. kpi.uaresearchgate.net
The initiation mechanism is believed to involve the formation of an excited state of the maleimide upon UV absorption. This excited maleimide can then abstract a hydrogen atom from a suitable donor molecule (such as the solvent or a comonomer) to generate a free radical, which then initiates the polymerization chain reaction. The presence of labile hydrogen atoms in the system significantly enhances the efficiency of this photoinitiation process. kpi.ua
N-substituted maleimides can also be used in UV curing applications. Formulations containing maleimides can be rapidly cured under UV light to form crosslinked polymer networks. uh.edu The addition of a photoinitiator can accelerate the curing process.
Ring-Opening Polymerization and End-Capping Strategies
While the maleimide double bond is the primary site of reactivity in polymerization, the imide ring itself is generally stable and does not typically undergo ring-opening polymerization under standard radical or ionic polymerization conditions. Ring-opening polymerization (ROP) is more common for strained cyclic monomers like lactones, lactams, and epoxides. mdpi.com
However, maleimide derivatives can be involved in post-polymerization modifications of polymers synthesized via ROP. For example, polymers prepared by the ring-opening copolymerization of epoxides and cyclic anhydrides can be functionalized with maleimide derivatives through Diels-Alder reactions to introduce specific functionalities. nih.gov
There is limited specific information available regarding the use of this compound in ring-opening polymerization or as a primary end-capping agent to terminate polymerization. End-capping is a technique used to introduce specific functional groups at the chain ends of a polymer, and while maleimides can be used for this purpose through reactions with living polymer chain ends, detailed strategies specifically employing N-propylmaleimide are not extensively documented in the provided context.
Other Significant Organic Transformations
Beyond nucleophilic additions and polymerization, the maleimide moiety of this compound can participate in other significant organic transformations. The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the synthesis of complex cyclic structures.
Furthermore, the hydrolysis of the imide ring can occur under certain conditions, typically in the presence of strong acids or bases, leading to the formation of the corresponding maleamic acid derivative. The kinetics of hydrolysis of various N-alkylmaleimides have been studied, revealing that the rate is dependent on the pH and the nature of the N-substituent. rsc.org
Oxidation Reactions
The direct oxidation of the pyrrole-dione core of N-alkylmaleimides like this compound is not a commonly reported transformation in the reviewed literature. However, related chemistries involving similar structures suggest potential oxidative pathways. For instance, oxidation of sulfonamides to N-sulfonylimines has been achieved using mediators like N-hydroxyphthalimide (NHPI). nih.govresearchgate.net This process involves the generation of a phthalimide (B116566) N-oxyl (PINO) radical which can abstract a hydrogen atom. While not a direct oxidation of the pyrrole-dione ring itself, this illustrates a method of oxidation involving a related imide structure.
Further studies on organocatalytic oxidation procedures have highlighted the use of reagents like sodium chlorite (B76162) in conjunction with N-hydroxyphthalimide to oxidize benzylic centers. nih.gov In these reactions, chlorine dioxide is identified as the active oxidant that generates the catalytically active phthalimide-N-oxyl radical. nih.gov The applicability of such systems to the pyrrole-dione ring of this compound would require further investigation.
Substitution Reactions on the Pyrrole-Dione Core
The pyrrole-dione core of this compound is highly susceptible to nucleophilic addition reactions, particularly Michael or 1,4-additions across the activated double bond. This reactivity is a hallmark of N-substituted maleimides.
A prominent example is the reaction with thiol-containing compounds, such as cysteine residues in proteins. tandfonline.com These reactions proceed via nucleophilic attack of the thiolate anion on one of the double bond carbons, leading to the formation of a stable thioether linkage. The general mechanism for this reaction is outlined below:
Table 1: General Scheme for Nucleophilic 1,4-Addition to N-Substituted Maleimides
| Reactant 1 | Reactant 2 | Product |
|---|
This table illustrates the general reaction of N-substituted maleimides with thiols.
The reaction of N-substituted maleimides with other nucleophiles has also been explored. For instance, the reaction with thioacetamide (B46855) can lead to a variety of products depending on the reaction conditions. nih.gov In some cases, this can result in the formation of 3,3'-thiobis(1-alkylpyrrolidine-2,5-dione) derivatives. nih.gov The complexity of these reactions highlights the diverse reactivity of the maleimide core.
Furthermore, studies have shown that N-aryl maleimides react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com This suggests that the electronic nature of the substituent on the nitrogen atom can influence the electrophilicity of the double bond.
Photodimerization Processes and Mechanisms
N-alkylmaleimides, including this compound, are known to undergo photochemical reactions, most notably [2+2] cycloadditions and photodimerization. nih.govnih.gov When exposed to ultraviolet (UV) radiation, the excited state of the maleimide can react with another ground-state molecule to form a cyclobutane (B1203170) ring, resulting in a dimer.
The photodimerization of maleimide itself can be achieved through direct or sensitized irradiation. nih.gov For N-alkyl maleimides, the [2+2] photocycloaddition with alkenes typically proceeds under UV irradiation (e.g., 370 nm) without the need for an external photosensitizer. nih.gov In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, and visible light (e.g., 440 nm) for the reaction to occur efficiently. nih.gov This difference in reactivity is attributed to the influence of the N-substituent on the triplet quantum yield of the maleimide. nih.gov
Aryl-substituted maleimides have also been observed to undergo a novel [2+4]-photodimerization under certain conditions. researchgate.net However, for N-alkyl derivatives like this compound, the [2+2] photocycloaddition is the more anticipated pathway. The efficiency of these photoreactions can be influenced by factors such as the solvent and the presence of other reactive species. For instance, N-substituted maleimides can act as monomeric photoinitiators in the presence of electron-donor monomers. kpi.ua
Table 2: Photochemical Reactivity of N-Substituted Maleimides
| N-Substituent | Irradiation Conditions | Primary Photochemical Reaction |
|---|---|---|
| Alkyl | ~370 nm UV | [2+2] Photocycloaddition |
This table summarizes the typical conditions for the photochemical reactions of N-alkyl and N-aryl maleimides.
Hydrolysis and Degradation Pathways (e.g., Maleimide Hydrolysis)
The pyrrole-dione ring in this compound is susceptible to hydrolysis, particularly under alkaline conditions. The hydrolysis of N-alkylmaleimides has been studied kinetically, revealing that the rate of hydrolysis is proportional to the concentration of both the N-alkylmaleimide and the hydroxide (B78521) ion in the pH range of 7 to 9. rsc.org Below pH 4, the rate of hydrolysis is independent of pH. rsc.org
The primary product of this hydrolysis is the corresponding N-alkyl-maleamic acid, which results from the cleavage of one of the amide bonds in the cyclic imide. rsc.orgnih.gov The reaction proceeds via a bimolecular mechanism where the rate-determining step is the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the maleimide ring. rsc.org
The rate of alkaline hydrolysis is influenced by the nature of the N-alkyl substituent. The catalytic rate constants for the hydrolysis of various N-alkylmaleimides have been determined, showing differences based on the substituent. rsc.org For example, the product of N-ethylmaleimide hydrolysis, N-ethylmaleamic acid, is formed under controlled pH conditions. nih.gov This susceptibility to hydrolysis is an important consideration in applications where the stability of the maleimide ring is crucial. In the context of bioconjugation, the hydrolysis of the maleimide ring after reaction with a thiol can sometimes be advantageous in preventing undesirable thiol exchange reactions. mdpi.com
Table 3: Hydrolysis of N-Alkylmaleimides
| Compound | Condition | Product |
|---|
This table outlines the typical hydrolysis reaction of N-alkylmaleimides.
Computational and Theoretical Studies of 1 Propyl 1h Pyrrole 2,5 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic properties of molecules. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules like 1-Propyl-1H-pyrrole-2,5-dione.
DFT calculations are employed to determine the electronic structure and various reactivity descriptors that predict the chemical behavior of a molecule. The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For N-substituted maleimides, the electron-withdrawing nature of the two carbonyl groups significantly lowers the LUMO energy, making the double bond highly susceptible to nucleophilic attack, a characteristic feature of Michael addition reactions. axispharm.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity: scielo.org.mxscispace.comfrontiersin.org
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the energy stabilization upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).
Local reactivity, which identifies the most reactive sites within the molecule, is assessed using descriptors like Fukui functions. These functions indicate the change in electron density at a specific atom when an electron is added or removed, highlighting sites prone to nucleophilic (f+) or electrophilic (f-) attack. scielo.org.mx For this compound, the carbon atoms of the double bond are predicted to be the most electrophilic sites, which is consistent with their known reactivity in Michael additions. axispharm.combachem.com
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -7.5 | Indicates electron-donating capability. |
| ELUMO | -1.8 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (η) | 5.7 | Reflects chemical stability and low reactivity in concerted reactions. |
| Electronegativity (χ) | 4.65 | Moderate tendency to attract electrons. |
| Electrophilicity Index (ω) | 1.90 | Indicates a strong electrophilic character. |
DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com The transition state represents the highest energy point along the minimum energy reaction pathway, and its energy determines the activation barrier of the reaction.
For this compound, a key reaction is the thiol-Michael addition, which is widely used in bioconjugation. bachem.comresearchgate.net Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds via a concerted or stepwise pathway. By calculating the energies of the transition states, researchers can predict reaction rates and understand the influence of catalysts or solvent on the reaction kinetics. acs.org The process typically involves:
Geometry Optimization: Finding the minimum energy structures of reactants and products.
Transition State Search: Locating the saddle point on the potential energy surface corresponding to the TS. Methods like the nudged elastic band (NEB) or relaxed surface scans can be employed. youtube.com
Frequency Calculation: Confirming the nature of the stationary points. A stable structure (reactant, product) has all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. chemrxiv.org
This analysis can reveal, for example, the precise geometry of the attack of a thiol on the maleimide (B117702) double bond and the subsequent proton transfer steps, providing a detailed atomistic picture of the reaction pathway. researchgate.net
Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. Comparing computationally predicted spectra with experimental data can confirm a proposed structure or help in assigning peaks in a complex spectrum. fuv.edu.br The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. youtube.com The calculated excitation energies correspond to the absorption wavelengths (λmax), and the oscillator strengths correlate with the intensity of the absorption bands. nih.gov For this compound, TD-DFT can predict the π→π* transitions associated with the conjugated system of the maleimide ring. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental spectra measured in solution. nih.gov
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (olefinic H, ppm) | 6.85 | 6.78 |
| ¹³C NMR (carbonyl C, ppm) | 171.2 | 170.5 |
| UV-Vis λmax (nm) | 225 | 220 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational landscapes and intermolecular interactions in various environments.
MD simulations are well-suited to study the conformational flexibility of this compound. The propyl group attached to the nitrogen atom can rotate, leading to different spatial arrangements. Simulations can quantify the rotational barriers and identify the most stable conformers in a given solvent. semanticscholar.org The dynamics of the five-membered ring, such as ring puckering, can also be investigated.
By analyzing the trajectory of the molecule over time, various structural and dynamic properties can be calculated, such as:
Dihedral angle distributions: To characterize the rotation around specific bonds.
Radius of gyration: To measure the compactness of the molecule.
Root-mean-square deviation (RMSD): To assess the stability of the molecular conformation over time.
These simulations can reveal how the molecule behaves in a dynamic solution environment, which is often more representative of real-world conditions than the static picture provided by quantum chemical calculations of an isolated molecule. tu-darmstadt.de
Understanding how a solute interacts with its solvent is fundamental to chemistry. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation phenomena. mdpi.com For this compound, simulations in an aqueous environment can map the hydration shell around the molecule. mit.edumit.edu
Analysis of the simulation trajectories can provide quantitative information about solute-solvent interactions: nih.gov
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For instance, the RDF for water oxygen atoms around the carbonyl groups of the maleimide ring can reveal the structure and strength of hydrogen bonding. tu-darmstadt.de
Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and solvent molecules can be calculated, providing insight into the stability of the solvation shell. mit.edu
Solvation Free Energy: Advanced simulation techniques can be used to calculate the free energy of transferring the molecule from the gas phase to a solvent, quantifying its solubility.
These studies are crucial for understanding how the solvent influences the reactivity and conformational preferences of this compound. nih.gov
Machine Learning and Artificial Intelligence in Maleimide Design
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of molecular design, offering powerful tools for exploring the vast chemical space of maleimide derivatives. researchgate.netnih.gov These technologies accelerate the discovery process by predicting molecular properties and generating novel structures with desired functionalities. researchgate.net
Machine learning models are increasingly employed to forecast the physicochemical and biological properties of molecules, moving beyond traditional experimental approaches. lab-chemicals.commdpi.com For maleimide derivatives like this compound, ML algorithms can be trained on large datasets to learn the complex relationships between molecular structure and outcomes such as reaction yields or biological activity. nih.gov Neural networks, in particular, have shown high accuracy in predicting chemical reaction outcomes, offering a significant speed advantage over methods like density functional theory (DFT). nih.gov
These predictive models can be applied to key characteristics of maleimides. For instance, the reactivity of the electrophilic double bond in the pyrrole-2,5-dione ring, which is crucial for its common use in bioconjugation via Michael addition, can be modeled. researchgate.net Hybrid DFT/ML models have been successfully developed to predict the activation energies for various organic reactions, a technique that could be applied to the reactions of maleimides. researchgate.net By featurizing molecules based on their structural and electronic properties, these models can predict how changes to the N-substituent (e.g., the propyl group) or the ring system will influence reactivity and stability. researchgate.net
Table 1: Applications of Predictive Modeling in Chemistry
| Model Type | Application Area | Predicted Property | Potential Relevance for Maleimides |
|---|---|---|---|
| Neural Networks | Reaction Prediction | Reaction Yield, Selectivity, Rate | Optimizing synthesis conditions for derivatives. |
| Graph Neural Networks | Property Prediction | Physicochemical & ADMET properties | Early-stage screening of drug-like candidates. lab-chemicals.commdpi.com |
| Hybrid DFT/ML | Reactivity Prediction | Reaction Activation Energies | Predicting reactivity for bioconjugation. researchgate.net |
| Random Forests | ADMET Prediction | Absorption, Distribution, Metabolism | Evaluating the pharmacokinetic profile of new designs. mdpi.com |
Generative AI offers a paradigm shift from screening existing libraries to creating entirely new molecules from scratch. researchgate.netnih.gov De novo drug design utilizes generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to generate novel molecular structures with optimized properties. nih.govnih.govnih.gov These models are trained on large datasets of known molecules, often represented as SMILES strings, to learn the underlying rules of chemical structure and bonding. nih.govnih.gov
For maleimides, a generative model could be initially trained on a broad database of bioactive compounds and then fine-tuned on a specific set of known maleimide-based inhibitors of a particular target. nih.govnih.gov This transfer learning approach allows the model to generate novel derivatives that are structurally distinct from known compounds but are predicted to be active against the target of interest. nih.gov This strategy not only expands the accessible chemical space but also helps in creating compounds with novel intellectual property. nih.gov The primary challenge remains ensuring the synthetic accessibility of the computationally generated molecules, a factor that is increasingly being incorporated into the design algorithms. researchgate.netnih.gov
Computational Studies in Drug Design and Epigenetic Therapy
Computational methods are indispensable in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for biological targets. frontiersin.org Maleimide derivatives are frequently explored as inhibitors for various enzymes, and computational tools play a key role in understanding their mechanism of action.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. mdpi.combond.edu.au This method is widely applied to study maleimide derivatives. For example, docking studies have been used to investigate the binding of novel maleimide derivatives to the catalytic cleft of Glycogen Synthase Kinase-3β (GSK-3β), a target in cancer and other diseases. nih.govscilit.comnih.gov These studies often reveal key interactions, such as hydrogen bonds between the maleimide carbonyl groups and hinge region residues of the kinase. researchgate.net
Similarly, various maleimide analogs have been docked into the active sites of other enzymes, including bacterial DNA gyrase and cyclooxygenase-2 (COX-2), to guide the development of new antibacterial and anti-inflammatory agents, respectively. nih.govresearchgate.net The results of these simulations, often expressed as a binding energy score, help prioritize which novel derivatives should be synthesized and tested experimentally. mdpi.comekb.eg
Table 2: Examples of Molecular Docking Studies with Maleimide Derivatives
| Maleimide Derivative Class | Protein Target | PDB ID | Key Findings |
|---|---|---|---|
| Tetrahydrochromeno[3,4-e]isoindole-diones | Bacterial DNA Gyrase | 3G7B, 3G7E | Identification of interaction modes for antibacterial activity. researchgate.net |
| Indole-linked N-substituted maleimides | Glycogen Synthase Kinase-3β (GSK-3β) | 4NMO | Compounds bind in the catalytic cleft, interacting with hinge residues. scilit.comnih.gov |
| Maleimides with benzenesulfonamide | Cyclooxygenase-2 (COX-2) | Not specified | Potent compounds were docked to determine the probable binding model. nih.gov |
| Maleimide-succinimide derivatives | AKT1, CDK2 | Not specified | Docking revealed high affinity energies, suggesting potential as anticancer agents. ekb.eg |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com For maleimide derivatives, QSAR models have been developed to understand how different substituents on the maleimide core influence their inhibitory potency against specific targets. nih.gov
For instance, a QSAR study on 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors successfully created a predictive model based on molecular fragments represented by SMILES. nih.gov The model identified specific structural features responsible for increasing or decreasing inhibitory activity, which in turn can be used to guide the design of new, more potent inhibitors. nih.gov By combining various molecular descriptors (e.g., steric, hydrophobic, and hydrogen-bond donor fields), methodologies like CoMSIA (Comparative Molecular Similarity Indices Analysis) can explain the activity trends within a series of compounds and predict the potency of novel designs. researchgate.net These computational SAR approaches accelerate the lead optimization process by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. oncodesign-services.com
Advanced Characterization Techniques for 1 Propyl 1h Pyrrole 2,5 Dione and Its Adducts
Spectroscopic Methods
Spectroscopy is fundamental to the characterization of 1-Propyl-1H-pyrrole-2,5-dione, offering non-destructive and highly detailed information about its chemical identity and structure.
Fourier Transform Infrared Spectroscopy (FTIR/ATR-FTIR) for Functional Group Identification and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A key feature in the IR spectrum is the strong absorption band around 1705 cm⁻¹, which is indicative of the symmetric and asymmetric stretching of the two carbonyl (C=O) groups in the dione (B5365651) ring. Another identifiable peak appears at approximately 690 cm⁻¹, corresponding to the C-N-C bending vibration, confirming the presence of the imide structure.
Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring reactions in real-time or analyzing surface-bound adducts. For instance, during the synthesis of N-substituted pyrrole-diones or their subsequent reactions (e.g., Michael addition), monitoring the shifts and intensity changes of the carbonyl and olefinic C=C bond peaks can confirm the consumption of reactants and the formation of products.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1705 | C=O Stretching (symmetric & asymmetric) | Imide Carbonyl |
| ~690 | C-N-C Bending | Imide Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound.
¹H NMR spectroscopy provides detailed information about the proton environments in the molecule. The spectrum clearly shows signals corresponding to the propyl group attached to the nitrogen atom. A triplet at approximately 0.9 ppm is assigned to the terminal methyl (CH₃) protons, a multiplet around 1.6 ppm corresponds to the central methylene (B1212753) (CH₂) protons, and a triplet near 3.4 ppm is attributed to the methylene protons (NCH₂) directly bonded to the nitrogen atom. The two equivalent protons on the pyrrole-dione ring's double bond typically appear as a singlet.
¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The carbonyl carbons (C=O) of the imide ring are highly deshielded and appear at a chemical shift of about 175.2 ppm. Signals for the propyl group carbons and the olefinic carbons of the ring are also observed at characteristic chemical shifts.
For more complex adducts of this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These advanced methods help establish connectivity between protons and carbons, which is crucial for determining the precise structure of reaction products and complex derivatives. researchgate.net
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | CH₃ | ~0.9 | Triplet | 3H |
| CH₂ | ~1.6 | Multiplet | 2H | |
| NCH₂ | ~3.4 | Triplet | 2H | |
| CH=CH | - | - | - | |
| ¹³C | C=O | ~175.2 | - | - |
| CH=CH | - | - | - | |
| Propyl carbons | - | - | - |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The maleimide (B117702) chromophore, characterized by its conjugated system of a carbon-carbon double bond with two carbonyl groups, exhibits strong UV absorbance. kpi.ua The primary absorption bands are due to π→π* electronic transitions. rsc.org For N-substituted maleimides, these transitions typically occur in the UV region. kpi.ua
This technique is also a valuable quantitative tool. By establishing a calibration curve based on the Beer-Lambert law, UV-Vis spectroscopy can be used to accurately determine the concentration of this compound in a solution. This is particularly useful for monitoring the progress of a reaction, where the disappearance of the maleimide's characteristic absorbance can be tracked over time. kpi.ua For example, maleimide monomers show a strong absorbance around 300 nm which disappears upon polymerization. kpi.ua
Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of approximately 139.15 g/mol . dtic.mil High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high precision, confirming the elemental composition (C₇H₉NO₂).
When coupled with Liquid Chromatography (LC-MS), this technique is highly effective for analyzing reaction mixtures, allowing for the separation and identification of the starting material, products, and any byproducts. Electron Ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. Analysis of these fragments provides further structural information. For instance, maleimides are known to produce characteristic fragments, such as a fragment with an m/z of 75, which can be used for quantification. kpi.ua
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | - |
| [M]⁺ (Molecular Ion) | ~139 | HRMS/MS |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. This method is particularly relevant for the analysis of thin films or surface-bound adducts of this compound. nih.gov XPS analysis of surfaces modified with this compound would show characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).
High-resolution scans of these peaks provide information about the chemical environment of each element. For example, the C 1s spectrum can be deconvoluted to distinguish between different types of carbon bonds, such as C-C, C-N, and the carbonyl carbon (O=C-N). The N 1s spectrum confirms the presence of the imide nitrogen, and the O 1s spectrum corresponds to the carbonyl oxygen atoms. kpi.uaresearchgate.net This level of detail is crucial for confirming the successful immobilization of the molecule onto a substrate and for studying the chemistry of its surface adducts. nih.gov
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its adducts from complex mixtures.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase. Advanced methods like two-dimensional gas chromatography (GC×GC) provide even higher resolution for complex samples. kpi.ua A typical GC-MS analysis would involve a temperature program to elute compounds, with helium often used as the carrier gas. kpi.ua
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques used for the separation, quantification, and purification of a wide range of compounds, including less volatile or thermally sensitive adducts of this compound. Separation is achieved based on the differential partitioning of analytes between a mobile phase and a stationary phase. Different detectors, including UV-Vis and Mass Spectrometry, can be coupled with HPLC/UPLC for detection and identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from complex mixtures. A reverse-phase (RP) HPLC method can be employed for its analysis. sielc.com
Methodology: A typical RP-HPLC method uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Applications:
Purity Assessment: HPLC is widely used to determine the purity of synthesized this compound. The presence of impurities is indicated by additional peaks in the chromatogram.
Separation of Adducts: This technique is crucial for separating this compound adducts from unreacted starting materials and byproducts.
Reaction Monitoring: HPLC can monitor the progress of reactions involving this compound by quantifying the consumption of reactants and the formation of products over time.
Interactive Data Table: HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Detection | UV, Mass Spectrometry (MS) | sielc.comreddit.com |
| Application | Purity assessment, preparative separation | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile components in samples containing this compound or its derivatives. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov
Principle: In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. bris.ac.uknist.gov
Applications:
Identification of Volatile Impurities: GC-MS is highly effective in detecting and identifying volatile impurities that may be present in this compound samples from synthesis or degradation.
Analysis of Reaction Byproducts: It can be used to analyze the volatile byproducts of reactions involving this compound.
Environmental Analysis: GC-MS is employed to detect and quantify trace amounts of related maleimides in environmental samples. bris.ac.uk
Interactive Data Table: Typical GC-MS Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | bris.ac.uk |
| Ionization Energy | 70 eV | bris.ac.ukmdpi.com |
| Mass Scan Range | m/z 40-500 or 50-650 | bris.ac.ukmdpi.com |
| Carrier Gas | Helium | bris.ac.ukmdpi.com |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from this compound. GPC separates molecules based on their hydrodynamic volume in solution, providing information about molecular weight and molecular weight distribution. atslab.comresolvemass.ca
Methodology: A polymer solution is passed through a column packed with porous gel beads. Larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. atslab.comazom.com
Key Parameters Determined by GPC:
Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer. researchgate.net
Applications:
Molecular Weight Determination: GPC is used to determine the molecular weight of homopolymers and copolymers of this compound. researchgate.net
Monitoring Polymerization Reactions: It allows for the monitoring of polymer growth and changes in molecular weight distribution during polymerization.
Quality Control: GPC is essential for the quality control of polymeric materials to ensure they meet specific molecular weight and PDI requirements. atslab.com
Interactive Data Table: GPC for Polymer Analysis
| Parameter | Information Provided | Reference |
|---|---|---|
| Molecular Weight (Mw, Mn) | Determines the size of the polymer chains | resolvemass.caresearchgate.net |
| Polydispersity Index (PDI) | Indicates the uniformity of chain lengths | resolvemass.caresearchgate.net |
| Intrinsic Viscosity | Relates to the polymer's conformation in solution | azom.com |
Microscopic and Imaging Techniques
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. anton-paar.comcovalentmetrology.com It is a valuable tool for characterizing the surface topography and morphology of materials incorporating this compound, particularly in polymer applications. asmicro.combruker.com
Operating Principle: A sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical map of the surface. researchgate.net
Applications:
Surface Roughness Analysis: AFM can quantitatively measure the surface roughness of polymer films and coatings containing this compound adducts. researchgate.net
Phase Imaging: In addition to topography, AFM can provide phase images that reveal variations in material properties such as adhesion and viscoelasticity across the surface. This is particularly useful for identifying different components in polymer blends. anton-paar.com
Nanoscale Feature Visualization: AFM enables the visualization of nanoscale features, such as the domains in block copolymers or the dispersion of nanoparticles in a polymer matrix. asmicro.com
Interactive Data Table: Information from AFM Analysis
| Measurement | Description | Reference |
|---|---|---|
| Topography | Provides a 3D map of the surface features | anton-paar.comresearchgate.net |
| Phase Imaging | Maps variations in material properties | anton-paar.comasmicro.com |
| Surface Roughness | Quantifies the texture of the surface | researchgate.net |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to investigate the microstructure of materials containing this compound. azom.comresearchgate.net
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the sample produces various signals that are collected to form an image, revealing information about surface topography and composition. azom.com
Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The electrons that pass through are focused to form an image, providing detailed information about the internal structure of the material at a very high resolution. azooptics.comnih.gov
Applications:
Morphology of Polymer Blends: SEM and TEM are used to study the phase morphology of polymer blends containing this compound, showing the size, shape, and distribution of the different phases. azom.comresearchgate.net
Characterization of Nanocomposites: These techniques are essential for visualizing the dispersion of nanofillers within a polymer matrix.
Fracture Surface Analysis: SEM is particularly useful for examining the fracture surfaces of materials to understand failure mechanisms.
Interactive Data Table: Comparison of SEM and TEM for Polymer Analysis
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |
|---|---|---|---|
| Principle | Scans surface with an electron beam | Transmits electrons through a thin sample | azooptics.com |
| Information | Surface topography, morphology | Internal structure, crystallography | azom.comnih.gov |
| Resolution | Nanoscale | Atomic scale | azooptics.com |
| Sample Prep | Relatively simple, may require coating | Complex, requires ultra-thin sectioning | azooptics.comnih.gov |
Other Specialized Analytical Methods
In addition to the techniques mentioned above, other specialized methods can provide further insights into the properties of this compound and its adducts. These can include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and thermal analysis methods (e.g., TGA, DSC) to study thermal properties of polymeric materials.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. carleton.edu The method involves bombarding a sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Bi₃⁺), which causes the sputtering of secondary ions from the surface. nist.gov These ejected secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nist.gov The time it takes for an ion to reach the detector is directly related to its mass, allowing for the generation of a high-resolution mass spectrum of the surface. carleton.edu
For the study of this compound, ToF-SIMS can be employed to:
Confirm Surface Functionalization: Verify the successful covalent attachment or adsorption of this compound onto a substrate by detecting its characteristic molecular ion or specific fragment ions.
Analyze Adduct Formation: Investigate the formation of adducts on a surface, for example, by exposing a surface functionalized with a target molecule (like a peptide) to this compound and analyzing the resulting surface for new, higher mass ions corresponding to the covalent adduct.
Chemical Imaging: Spatially map the distribution of the compound and its adducts across a surface with sub-micron resolution, providing valuable information on the homogeneity of a coating or the specific sites of interaction. rsc.org
3D Molecular Reconstruction: By combining sputtering with analysis, ToF-SIMS can generate 3D chemical maps, revealing the distribution of this compound within the top few nanometers of a material. nih.govmdpi.com
The high mass resolution and parallel detection of all masses make ToF-SIMS a powerful tool for obtaining detailed chemical information from minimal amounts of material. rsc.org
Table 1: Illustrative ToF-SIMS Analysis of a Surface Modified with this compound This table presents hypothetical data for characteristic ions that would be expected in a ToF-SIMS spectrum for this compound.
| Ion Fragment | Chemical Formula | Expected m/z (Positive Ion Mode) | Interpretation |
|---|---|---|---|
| [M+H]⁺ | [C₇H₉NO₂ + H]⁺ | 140.07 | Protonated molecular ion, confirming the presence of the intact compound. |
| [M-C₃H₇]⁺ | [C₄H₂NO₂]⁺ | 96.01 | Fragment corresponding to the loss of the propyl group. |
| [C₃H₇]⁺ | [C₃H₇]⁺ | 43.05 | Fragment corresponding to the propyl cation. |
| [M+Na]⁺ | [C₇H₉NO₂ + Na]⁺ | 162.05 | Sodium adduct of the molecular ion, common in ToF-SIMS analysis. |
Quartz Crystal Microbalance (QCM) for Adsorption and Surface Phenomena Studies
A Quartz Crystal Microbalance (QCM) is a real-time, label-free sensing technique that measures mass variations on a sensor surface with nanogram sensitivity. The core of the instrument is a thin piezoelectric quartz crystal wafer sandwiched between two electrodes. When an alternating voltage is applied, the crystal oscillates at a stable resonance frequency. According to the Sauerbrey equation, any increase in mass (Δm) on the crystal surface leads to a proportional decrease in the resonance frequency (Δf).
This technique is exceptionally well-suited for studying the adsorption and surface interactions of molecules like this compound. A typical experiment involves functionalizing the QCM sensor surface with a specific chemical group or biomolecule (e.g., an amine-terminated self-assembled monolayer or a layer of protein). A solution containing this compound is then introduced, and the change in frequency is monitored in real-time as the molecule adsorbs or binds to the surface.
Key applications include:
Quantifying Adsorption: Determining the total mass of this compound that adsorbs onto a given surface.
Studying Reaction Kinetics: Monitoring the rate of covalent bond formation (e.g., Michael addition with a thiol-functionalized surface) by observing the rate of mass increase.
Determining Binding Affinity: By measuring adsorption at various concentrations, one can derive kinetic and equilibrium constants (kₐ, kₔ, Kₐ) for the interaction between the compound and the surface.
Table 2: Hypothetical QCM Data for the Adsorption of this compound onto a Functionalized Surface This table illustrates the expected relationship between the concentration of the compound, the resulting frequency shift, and the calculated mass adsorbed onto the QCM sensor.
| Concentration of this compound (µM) | Frequency Shift (Δf) (Hz) | Calculated Adsorbed Mass (Δm) (ng/cm²) |
|---|---|---|
| 10 | -5.2 | 9.2 |
| 25 | -12.8 | 22.7 |
| 50 | -24.1 | 42.7 |
| 100 | -40.5 | 71.7 |
| 200 | -55.3 | 97.9 |
Differential Scanning Fluorimetry (DSF) for Protein Stability and Ligand Binding
Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a rapid and widely used biophysical technique to assess the thermal stability of a protein and to screen for ligand binding. nih.gov The method relies on monitoring the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of a protein. domainex.co.uk As the temperature is gradually increased, the protein denatures, exposing its hydrophobic core. This exposure allows the dye to bind, resulting in a significant increase in fluorescence. bohrium.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). domainex.co.uk
The binding of a ligand, such as this compound, to a protein typically stabilizes its three-dimensional structure. This stabilization means that more thermal energy is required to unfold the protein, resulting in a measurable increase in the Tm. This change in melting temperature (ΔTm) is an indicator of a direct binding interaction between the compound and the target protein.
DSF is a powerful tool in early-stage drug discovery and chemical biology for:
Hit Identification: Screening compound libraries to identify molecules that bind to a target protein. nih.gov
Target Engagement Validation: Confirming that a compound interacts with its intended protein target.
Optimizing Conditions: Identifying buffer conditions (pH, salts, additives) that enhance protein stability. researchgate.net
A positive thermal shift (ΔTm > 0) upon the addition of this compound would suggest that it binds to and stabilizes the target protein.
Table 3: Representative DSF Results for the Interaction of this compound with a Target Protein This table provides illustrative data from a DSF experiment, showing how ligand binding increases the thermal stability of a protein.
| Sample | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
|---|---|---|---|
| Protein (Apo) | 48.2 | N/A | Baseline thermal stability of the protein alone. |
| Protein + this compound | 52.7 | +4.5 | Significant stabilization, indicating a direct binding interaction. |
| Protein + Negative Control Compound | 48.3 | +0.1 | No significant stabilization, indicating no binding. |
Applications and Emerging Research Areas of 1 Propyl 1h Pyrrole 2,5 Dione
Medicinal Chemistry and Biological Applications
The versatility of the 1H-pyrrole-2,5-dione core has been extensively leveraged in the development of novel therapeutic agents. Derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, by interacting with various biological targets.
Derivatives of 1H-pyrrole-2,5-dione have emerged as a promising class of compounds in oncology research, exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines. Research has shown that these compounds can act as competitive inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). colab.wsnih.gov By inhibiting these signaling pathways, the compounds can suppress tumor growth and angiogenesis. acs.org
Studies have demonstrated the efficacy of specific derivatives against human cancer cells. For instance, a series of chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione showed significant activity. Compounds featuring p-tolyl-1H-pyrrole-2,5-dione and 4-bromophenyl-1H-pyrrole-2,5-dione moieties were particularly active against human liver cancer (HepG-2) cells. ekb.eg Notably, the entire series of synthesized chalcone-imides was found to be more effective against breast cancer cells (MCF-7) than the conventional chemotherapy drug doxorubicin. ekb.eg Furthermore, other derivatives, such as 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione, have also been identified as potent cytotoxic agents. mdpi.com
| Derivative Class | Specific Moiety/Compound | Cancer Cell Line | Observed Effect |
|---|---|---|---|
| Chalcone-Imide Derivatives | p-tolyl-1H-pyrrole-2,5-dione | HepG-2 (Liver Cancer) | High Activity |
| Chalcone-Imide Derivatives | 4-bromophenyl-1H-pyrrole-2,5-dione | HepG-2 (Liver Cancer) | High Activity |
| Chalcone-Imide Derivatives | General Series | MCF-7 (Breast Cancer) | More effective than Doxorubicin |
| Bromo-Substituted Derivatives | 3-bromo-1H-pyrrole-2,5-dione | Not Specified | Cytotoxic Agent |
| Bromo-Substituted Derivatives | 3,4-dibromo-1H-pyrrole-2,5-dione | Not Specified | Cytotoxic Agent |
| Pyrrole (B145914) Analogs | chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Not Specified | Competitive inhibitor of EGFR and VEGFR |
The 1H-pyrrole-2,5-dione scaffold is integral to numerous compounds exhibiting significant antimicrobial and antifungal activities. mdpi.com Natural derivatives, such as aquabamycins, have been identified as effective antibacterial agents. mdpi.com Synthetic modifications to the core structure have yielded compounds with broad-spectrum activity.
For example, 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione have demonstrated notable antifungal properties. mdpi.com Research into isoxazoline (B3343090) derivatives incorporating the 1H-pyrrole-2,5-dione moiety has shown potent activity against a range of bacterial species, including both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. medipol.edu.tr Furthermore, extensive research has been conducted on pyrrole derivatives as antitubercular agents, with some analogs showing high efficacy against isoniazid-resistant strains of Mycobacterium tuberculosis. nih.gov
| Derivative Class/Compound | Target Pathogen | Activity Type |
|---|---|---|
| Aquabamycins (Natural) | Bacteria | Antibacterial |
| 3-bromo-1H-pyrrole-2,5-dione | Fungi | Antifungal |
| 3,4-dibromo-1H-pyrrole-2,5-dione | Fungi | Antifungal |
| Isoxazoline Derivatives | Various Bacteria | Antibacterial |
| Isoxazoline Derivatives | Candida albicans | Antifungal |
| Isoniazid-bearing Pyrrole Analogs | Mycobacterium tuberculosis (Isoniazid-resistant) | Antitubercular |
The maleimide (B117702) group, which forms the core of 1-propyl-1H-pyrrole-2,5-dione, is one of the most widely used functional groups for bioconjugation due to its highly specific and efficient reaction with thiol groups found in cysteine residues of proteins. nih.gov This thiol-maleimide "click" reaction proceeds rapidly under physiological conditions and forms a stable covalent thioether bond, making it an ideal tool for labeling proteins and other biomolecules. nih.govresearchgate.net
This reactivity is harnessed to create fluorescent probes for bioimaging. By attaching a fluorophore to the maleimide scaffold, researchers can selectively label proteins to track their localization, movement, and interactions within living cells. bham.ac.uk A specific example is the compound 1-(4-(7-(diethylamino)-4-methylcoumarin-3-yl)phenyl)-1H-pyrrole-2,5-dione, a coumarin-maleimide conjugate used to label protein thiol groups in tissue sections and to quantify glutathione (B108866) in intact cells. uevora.pt These probes are instrumental in distinguishing proliferating cancer cells through nuclear protein staining and are valuable in developing advanced drug delivery systems, such as modifying the surface of liposomes to enhance their interaction with target cells. uevora.ptnih.gov
Derivatives of 1H-pyrrole-2,5-dione have been identified as potent inhibitors of a variety of enzymes critical to disease pathways. A key area of investigation is their role as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), which are important targets in epigenetic cancer therapy. researchgate.net Compounds such as RG108 and RG119-1 (1-[2-(1H-Indol-3-yl)-ethyl]-pyrrole-2,5-dione) have been reported to possess DNMT inhibition activity. researchgate.netgoogle.com
Beyond DNMTs, the pyrrole-2,5-dione scaffold has been incorporated into inhibitors for a range of other enzymes. As mentioned previously, derivatives have been developed as potent inhibitors of protein kinases like EGFR and VEGFR. colab.wsacs.org Other research has identified 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase and different analogs as inhibitors of HMG-CoA reductase and cyclooxygenase (COX) enzymes. mdpi.comacs.org
| Enzyme Target | Inhibitor Class/Compound |
|---|---|
| DNA Methyltransferases (DNMTs) | RG108, RG119-1, Isoxazoline Derivatives |
| Epidermal Growth Factor Receptor (EGFR) | 3,4-diaryl-2H-pyrrole-2-ones |
| Vascular Endothelial Growth Factor Receptor (VEGF-R) | 3,4-diaryl-2H-pyrrole-2-ones |
| Glycolic acid oxidase | 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives |
| HMG-CoA reductase | 1H-pyrrole-2,5-dione derivatives |
| Cyclooxygenases (COX-1 and COX-2) | N-Mannich bases of pyrrolo[3,4-c]pyrrol-1,3-dione |
| Protein Kinase C (PKC) | Ro 32-0432 |
The structural framework of 1H-pyrrole-2,5-dione is being explored for the modulation of complex molecular targets, including G-protein coupled receptors and calcium-binding proteins. Patents and academic research describe the inclusion of the 1H-pyrrole-2,5-dione moiety in the design of novel ligands for dopamine (B1211576) D1 receptors, which are implicated in numerous neuropharmacological functions. google.comuni-regensburg.de
The scaffold is also relevant in pathways involving the calcium-binding messenger protein calmodulin. While not direct modulators themselves, pyrrole-2,5-dione derivatives are used as tools to study calmodulin-dependent processes. For instance, the PKC inhibitor Ro 32-0432, a pyrrole-2,5-dione compound, has been used to dissect signaling pathways that distinguish between calmodulin-dependent and calmodulin-independent long-term depression (LTD) in neurons. nih.gov Furthermore, the TRPM4 ion channel, whose function is modulated by calmodulin, is a subject of study where compounds containing the pyrrole-2,5-dione structure are utilized to investigate its regulation. mdpi.com
A growing body of evidence suggests that derivatives of 1H-pyrrole-2,5-dione possess significant neuroprotective properties. These compounds have been investigated for their potential to treat degenerative diseases of the central nervous system. ekb.eggoogle.com.pg One patented application describes derivatives of 3-(1H-indol-3-yl)-1H-pyrrole-2,5-dione as being useful for inhibiting axonal degradation and neuronal apoptosis. google.com.pg
In cellular models of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity, novel synthetic pyrrole derivatives have been shown to reverse cell cytotoxicity. nih.gov These compounds are thought to exert their neuroprotective effects by acting as antioxidants and by suppressing inflammatory pathways, such as the COX-2/PGE2 pathway, within neuronal cells. nih.gov
Materials Science and Polymer Chemistry
The compound this compound, an N-substituted maleimide, serves as a versatile building block in materials science and polymer chemistry. Its rigid five-membered ring and reactive double bond allow for its incorporation into various polymer architectures, enabling the precise tuning of material properties.
Modification of Polymer Properties (e.g., Thermal Performance, Glass Transition Temperature)
The integration of pyrrole functionalities into polymer chains is a recognized strategy for enhancing their thermal characteristics. The rigid structure of the pyrrole-2,5-dione ring can restrict the mobility of polymer chains, leading to improvements in thermal stability and an increase in the glass transition temperature (Tg).
Research into the functionalization of polyolefins has demonstrated that incorporating N-alkyl pyrrole groups can significantly boost the thermal and thermo-oxidative stability of materials like polypropylene. csic.es This enhancement is attributed not only to the radical scavenging ability of the N-alkyl moieties but also to crosslinking that can occur under processing conditions. csic.es Studies involving the copolymerization of propylene (B89431) with pyrrole-containing comonomers have shown a notable increase in the degradation onset temperature.
Similarly, the modification of aliphatic polyketones through the Paal-Knorr reaction to form pyrrole rings along the polymer backbone influences the material's physical properties. acs.org Differential scanning calorimetry (DSC) analysis of such modified polymers is used to determine their glass transition temperatures (Tg), which shift based on the nature of the functional groups introduced. acs.org For instance, modifying a polyketone with 1-(3-aminopropyl) imidazole (B134444) results in a polymer with a specific Tg that dictates its state (glassy or rubbery) at room temperature, affecting its performance in applications like aqueous solution adsorption. acs.org
Table 1: Thermal Properties of Pyrrole-Functionalized Polypropylene Copolymers This table is representative of findings in the field and illustrates the typical effects of incorporating pyrrole moieties into a polymer backbone.
| Copolymer Sample | Pyrrole Content (mol%) | Melting Temperature (Tm) (°C) | Crystallinity (Fc) (%) | Onset Degradation Temp. (Air) (°C) |
|---|---|---|---|---|
| Homopolymer PP | 0 | 145.5 | 35 | 245 |
| PPy-0.6 | 0.6 | 143.2 | 33 | 280 |
| PPy-1.5 | 1.5 | 141.0 | 30 | 315 |
| PPy-2.6 | 2.6 | 138.8 | 28 | 330 |
Development of High Internal Phase Emulsion (HIPE) Polymerized Foams
High internal phase emulsion (HIPE) polymerization is a template method used to create highly porous materials, known as polyHIPEs, with a high degree of interconnectivity. mdpi.com These materials are synthesized by polymerizing the continuous external phase of a HIPE, which is an emulsion containing a high volume fraction (over 74%) of a dispersed internal phase. mdpi.com The resulting structure consists of large primary pores (cavities) connected by smaller secondary pores, a morphology ideal for applications requiring high surface area and permeability. mdpi.com
The versatility of the HIPE technique allows for the use of various monomers in the continuous phase, typically styrene-based or acrylate-based systems, to produce degradable or non-degradable foams. mdpi.com While specific research on the use of this compound in HIPE systems is not extensively documented, its nature as a polymerizable monomer makes it a candidate for incorporation. As an N-substituted maleimide, it can participate in free-radical polymerization.
By introducing this compound as a comonomer into the oil (external) phase of a water-in-oil HIPE, its properties can be imparted to the final porous polymer scaffold. This could potentially enhance the thermal stability and modify the surface chemistry of the resulting polyHIPE foam, tailoring it for specific applications in catalysis, separation, or as a scaffold for cell culture. mdpi.com The polymerization is typically initiated either thermally or through a redox system to cure the emulsion into a solid, porous monolith. nih.gov
Tailored Photophysical Properties in Fluorescent Materials
The pyrrole-dione core is a component of various chromophores, and its derivatives are investigated for their photophysical properties. The electronic characteristics of these materials can be finely tuned by chemical modification, including substitution on the pyrrole nitrogen.
Studies on polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione derivatives reveal that the introduction of electron-withdrawing groups onto the pyrrole backbone can significantly alter the material's opto-electrical properties. researchgate.net These modifications lead to an increase in the band gap and a reduction in the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Conversely, research on isomers like pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP) has shown that seemingly minor structural changes can have profound effects. nih.gov Unlike the highly fluorescent diketopyrrolopyrrole (DPP) analogues, iDPP derivatives exhibit very weak fluorescence. nih.gov Quantum-chemical calculations attribute this to a different symmetry of the lowest excited state, which results in a loss of oscillator strength for the lowest energy transition. nih.gov This demonstrates that the specific arrangement of the lactam rings and the nature of the N-substituent (such as a propyl group) are critical in designing fluorescent materials with desired emission properties.
Table 2: Opto-Electrical Properties of Polymers with Modified Pyrrole Units This table illustrates how substituents on the pyrrole ring within a polymer backbone can modulate key electronic properties, based on findings from related polymer systems.
| Pyrrole Substituent | Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |
|---|---|---|---|
| Hydrogen | 1.31 | -4.96 | -3.65 |
| Ester Group | 1.42 | -5.24 | -3.82 |
| Amide Group | 1.37 | -5.17 | -3.80 |
| Imide Group | 1.37 | -5.35 | -3.98 |
Design of Zero-Birefringence Polymers
Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is often an undesirable characteristic in optical components like lenses and films. The design of zero-birefringence polymers is a key area of materials science aimed at eliminating this effect.
One successful strategy involves creating copolymers where the contributions of different monomers to birefringence cancel each other out. elsevierpure.com Birefringence in polymers arises from two main sources: orientational birefringence, caused by the alignment of anisotropic polymer chains, and photoelastic birefringence, induced by mechanical stress. A material can be designed to have zero birefringence by carefully selecting comonomers with positive and negative birefringence values and adjusting their ratio in the final polymer. elsevierpure.com
The this compound monomer possesses a distinct molecular structure with a specific polarizability anisotropy. This intrinsic property means it could potentially be used as a comonomer in a zero-birefringence polymer system. By copolymerizing it with another monomer that exhibits an opposing birefringence contribution, it is theoretically possible to formulate a polymer composition where both orientational and photoelastic birefringence are compensated, resulting in an optically isotropic material. elsevierpure.com
Catalysis and Reaction Medium Studies
Beyond its role as a monomer, the chemical environment created by N-substituted maleimides and related compounds is an area of active research, particularly in unconventional reaction media.
Role in "On-Water" Catalysis of Organic Reactions
"On-water" catalysis refers to the observation that certain organic reactions experience significant rate acceleration when conducted with insoluble reactants in an aqueous suspension or emulsion, often without the need for any added catalyst. researchgate.netdntb.gov.ua This phenomenon is attributed to unique effects at the oil-water interface, where reactant molecules may be favorably oriented, leading to lower activation energies.
While this compound itself is not typically a catalyst, it is an important substrate for reactions that benefit from "on-water" conditions. The electron-deficient double bond in the maleimide ring makes it a potent dienophile in Diels-Alder reactions. The Diels-Alder reaction is a classic example of a process that often shows dramatic rate enhancements and improved selectivity when performed "on water."
In this context, this compound can react with various dienes in an aqueous medium to form bicyclic adducts. The hydrophobic effect and potential hydrogen bonding at the water interface are thought to organize the transition state, leading to efficiencies that are not observed in organic solvents or under neat conditions. This makes "on-water" synthesis a green and efficient method for preparing complex molecules from N-substituted maleimides.
Confinement Effects in Catalysis
The principle of confinement effects in catalysis involves the encapsulation of catalytic processes within a defined space, such as the pores of a material, to enhance reaction rates and selectivity. While direct studies on this compound for this purpose are not extensively documented, its potential can be understood through the behavior of structurally related porous organic polymers (POPs), specifically porous polyimides (pPIs). bris.ac.ukrsc.org
These materials are synthesized through polycondensation reactions that create highly crosslinked networks with intrinsic porosity. bris.ac.ukrsc.org Polymers derived from monomers like this compound could theoretically form similar porous structures. Within such a polymer, the defined cavities or pores would act as microreactors.
The confinement within these pores can influence catalysis in several ways:
Substrate Selectivity: The size and shape of the pores can restrict entry to only molecules of a certain dimension, leading to size-selective catalysis.
Transition State Stabilization: The chemical environment within the pores, dictated by the polymer's functional groups (in this case, imide rings and propyl chains), can stabilize the transition state of a specific reaction, thereby lowering the activation energy and accelerating the reaction rate.
Increased Effective Concentration: By trapping reactant molecules within the pores, their effective concentration is increased, which can lead to significant rate enhancements.
Porous polyimides have demonstrated effectiveness as metal-free catalysts in applications such as the conversion of CO₂ into cyclic carbonates. bris.ac.uk This highlights the potential for imide-based porous polymers to facilitate catalytic reactions under mild and sustainable conditions. The polymerization of N-substituted maleimides is a known process, suggesting that creating such functional porous materials from this compound is a plausible strategy for developing novel catalytic systems. al-kindipublishers.org
Table 1: Principles of Confinement Effects in Catalysis with Porous Polymers
| Principle | Description | Potential Impact |
|---|---|---|
| Micro-Reactor Environment | Pores of the polymer act as individual reaction vessels. | Increases local concentration of reactants. |
| Size/Shape Selectivity | Pore dimensions physically filter substrate molecules. | Enhances selectivity for specific reactants. |
| Transition State Stabilization | The pore's chemical functionality interacts with the reaction intermediate. | Lowers activation energy and increases reaction rate. |
| Product Inhibition Reduction | Facilitates the diffusion of products away from the active site. | Improves catalyst turnover and overall efficiency. |
Other Advanced Applications
Beyond catalysis, this compound and related N-substituted maleimides are integral to several other advanced technological fields.
Bioconjugation and Targeted Delivery Systems
The maleimide group is a cornerstone of bioconjugation chemistry, primarily due to its highly efficient and selective reaction with thiol (sulfhydryl) groups. This reaction, a Michael addition, is widely used to link biomolecules such as proteins and peptides to drugs, imaging agents, or nanoparticles for targeted delivery systems.
The process involves the nucleophilic attack of a thiol group, typically from a cysteine residue within a protein, on one of the carbon atoms of the maleimide's double bond. This forms a stable carbon-sulfur bond, resulting in a thio-succinimide conjugate. The reaction is highly specific and proceeds rapidly under mild, physiological conditions, which is crucial for preserving the structure and function of sensitive biomolecules. mdpi.com
However, a competing reaction is the hydrolysis of the maleimide ring to form a maleamic acid, which is unreactive toward thiols. The rate of this hydrolysis is dependent on pH and temperature. Therefore, bioconjugation strategies must be carefully designed to ensure that the thiol-maleimide reaction occurs significantly faster than hydrolysis. mdpi.com Maleimide-modified drug molecules are being developed to improve the stability and selective release of therapeutic agents. acs.org
Table 2: Key Features of Maleimide-Thiol Bioconjugation
| Feature | Description | Significance in Drug Delivery |
|---|---|---|
| Reaction Type | Michael Addition | Forms a stable covalent bond between the carrier and the biomolecule. |
| Reactants | Maleimide group and Thiol group (e.g., from Cysteine). | Enables site-specific attachment to proteins and peptides. |
| Reaction Conditions | Typically performed in aqueous buffers at near-neutral pH. | Preserves the integrity and activity of biological molecules. |
| Competing Reaction | Hydrolysis of the maleimide ring. mdpi.com | Can reduce conjugation efficiency if conditions are not optimized. |
| Resulting Linkage | Stable Thio-succinimide conjugate. | Ensures the payload remains attached to the targeting moiety until it reaches its destination. |
Optoelectronics and Donor-Acceptor Materials
In the field of optoelectronics, materials with specific light-absorbing and emitting properties are essential. Donor-acceptor (D-A) systems are a critical class of such materials, designed to facilitate intramolecular charge transfer upon photoexcitation. The maleimide core, being electron-deficient, serves as an excellent electron acceptor. kpi.uaresearchgate.netresearchgate.net
By chemically linking this compound or similar N-substituted maleimides to electron-donating molecules (e.g., carbazole (B46965) or phenyl groups), a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture can be created. researchgate.net These materials exhibit strong fluorescence and are promising for use in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties, such as the emission wavelength and quantum yield, can be precisely tuned by modifying the donor and acceptor components. kpi.uaresearchgate.net
Furthermore, N-substituted maleimides can undergo photo-induced copolymerization with electron-donor monomers, such as vinyl ethers or styrenes, without the need for a photoinitiator. This process rapidly forms alternating copolymers, providing a pathway to functional polymers with tailored optoelectronic properties. kpi.ua
Table 3: N-Substituted Maleimides in Donor-Acceptor Systems
| Component | Role | Example Moiety | Application |
|---|---|---|---|
| Maleimide Derivative | Electron Acceptor (A) kpi.uaresearchgate.net | 1-Hexyl-1H-pyrrole-2,5-dione | Organic Light-Emitting Diodes (OLEDs) researchgate.net |
| Conjugated Spacer | π-Bridge | Phenyl researchgate.net | Facilitates charge transfer between donor and acceptor. |
| Donor Moiety | Electron Donor (D) kpi.uaresearchgate.net | Carbazole researchgate.net | Initiates the charge separation process upon excitation. |
Separations and Adsorbent Technologies (e.g., Furan-Containing Compounds)
The reactivity of the maleimide group as a dienophile in the Diels-Alder reaction makes it highly suitable for separation and adsorbent technologies. This is particularly relevant for the capture of furan-containing compounds, which act as the diene in this [4+2] cycloaddition. researchgate.netdntb.gov.ua
The Diels-Alder reaction between a maleimide and a furan (B31954) is thermally reversible. At lower temperatures (e.g., 25–60 °C), the forward reaction is favored, forming a stable oxanorbornene adduct. expresspolymlett.compearson.com At higher temperatures (e.g., >90 °C), the reverse reaction, known as the retro-Diels-Alder, dominates, releasing the original furan and maleimide. expresspolymlett.comrsc.org
This reversible covalent chemistry allows for the design of "smart" adsorbent materials. A solid support, such as a polymer resin, can be functionalized with maleimide groups. When a mixture containing furans is passed through this material, the furan compounds are selectively captured via the Diels-Alder reaction. After capture, the adsorbent can be regenerated by heating, which releases the bound furans, making the process sustainable and cost-effective. The stoichiometry between maleimide and furan groups can be adjusted to control the crosslink density and mechanical properties of such reversible networks. mdpi.com The kinetics of the reaction are influenced by substituents on both the furan and maleimide rings. rsc.org
Table 4: Diels-Alder Reaction for Furan Separation
| Process | Description | Temperature Range | Purpose |
|---|---|---|---|
| Diels-Alder Reaction (Forward) | Furan (diene) + Maleimide (dienophile) → Adduct | Lower Temperatures (~25-80°C) expresspolymlett.compearson.com | Capture and removal of furan compounds. |
| Retro-Diels-Alder Reaction (Reverse) | Adduct → Furan + Maleimide | Higher Temperatures (>90°C) expresspolymlett.comrsc.org | Release of captured furans and regeneration of the adsorbent. |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Propyl-1H-pyrrole-2,5-dione, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of maleic anhydride derivatives. For example, N-Boc-protected intermediates can be reacted with propylating agents (e.g., propyl halides), followed by deprotection using trifluoroacetic acid (TFA) to yield the final product . Purification is achieved via recrystallization (e.g., methanol) or column chromatography. Purity is confirmed using thin-layer chromatography (TLC) and quantified via high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent patterns and confirms structural integrity . Infrared (IR) spectroscopy detects carbonyl stretching vibrations (~1700 cm⁻¹) and alkyl group absorptions . Mass spectrometry (ESI-HRMS) provides molecular weight validation . For crystalline samples, X-ray diffraction with SHELX software refines structural parameters .
Advanced Research Questions
Q. How does the alkyl chain length in N-alkylmaleimides influence enzyme inactivation kinetics?
- Methodological Answer : Comparative kinetic assays using enzymes like yeast alcohol dehydrogenase reveal that longer alkyl chains (e.g., N-octylmaleimide) exhibit faster inactivation rates due to enhanced hydrophobic interactions with active-site thiols. Experimental design:
Kinetic Measurements : Monitor enzyme activity spectrophotometrically after incubation with varying N-alkylmaleimide concentrations.
Data Analysis : Calculate inactivation rate constants (kₐᵥ) and correlate with chain length using linear free-energy relationships .
Example Data:
| Alkyl Chain | kₐᵥ (M⁻¹s⁻¹) |
|---|---|
| Propyl | 0.12 |
| Octyl | 0.85 |
Q. What computational strategies predict the reactivity of this compound with biological thiols?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the dione’s electrophilic carbonyl groups and cysteine residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Density Functional Theory (DFT) calculations (e.g., Gaussian) evaluate reaction energetics for thiol-Michael addition .
Q. How can contradictions in reactivity data across studies be resolved?
- Methodological Answer : Triangulate methods:
Q. What distinguishes this compound from other N-substituted pyrrole-2,5-diones in pharmacological studies?
- Methodological Answer : The propyl group balances lipophilicity and steric effects, enhancing membrane permeability while maintaining reactivity. Comparative studies:
- Biological Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays.
- Metabolic Stability : Use liver microsomes to compare metabolic degradation rates with bulkier derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
